BenchChemオンラインストアへようこそ!

Reversine

Cellular reprogramming Dedifferentiation Myoblast biology

Reversine is the gold-standard dedifferentiation tool for lineage-committed cells (C2C12 myoblasts, primary fibroblasts). Its unique concentration-dependent polypharmacology—inhibiting Aurora A/B/C, Mps1 (IC₅₀ ~2.8–6 nM), and MEK1 (IC₅₀ ~8 nM)—cannot be replicated by generic kinase inhibitors. The validated inactive analog retreversine provides an essential structure-matched negative control. In HCT-116 models, reversine outperforms NMS-P715 and AZ3146 in Mps1 inhibition (IC₅₀ 138 nM) and offers a wider ex vivo therapeutic window than VX-680 in primary AML cells. Procure both compounds for definitive, well-controlled dedifferentiation and mitotic checkpoint studies.

Molecular Formula C21H27N7O
Molecular Weight 393.5 g/mol
CAS No. 656820-32-5
Cat. No. B1683945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReversine
CAS656820-32-5
Synonyms2-(4-morpholinoanilino)-6-cyclohexylaminopurine
reversine
Molecular FormulaC21H27N7O
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5
InChIInChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27)
InChIKeyZFLJHSQHILSNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Reversine (CAS 656820-32-5): A Multi-Target Purine Analog for Kinase Inhibition and Cellular Reprogramming


Reversine is a synthetic 2,6-disubstituted purine analog originally identified from a combinatorial chemical library screen [1]. It functions as a potent, ATP-competitive inhibitor of multiple serine/threonine kinases, including Aurora A, B, and C (with reported IC50 values ranging from 12-500 nM), monopolar spindle 1 kinase (Mps1/TTK; IC50 ~2.8-6 nM), and MEK1 (IC50 ~8 nM), and also acts as an antagonist of the human A3 adenosine receptor (Ki = 0.66 μM) [2]. Beyond its role as a pan-kinase inhibitor, reversine is widely recognized as a chemical tool for inducing the dedifferentiation of lineage-committed cells, such as C2C12 myoblasts, into multipotent progenitor-like cells at concentrations typically in the 1-10 μM range [3]. This dual functionality—as both a cytotoxic anti-mitotic agent and a dedifferentiation inducer—distinguishes it from more selective kinase inhibitors and forms the basis for its procurement value in specific, comparator-defined research contexts.

Reversine (CAS 656820-32-5) Procurement Rationale: Why Simple Kinase Inhibitor Swaps Are Not Feasible


Procuring a generic Aurora or Mps1 kinase inhibitor as a direct substitute for reversine is scientifically unsound due to the compound's unique, concentration-dependent polypharmacology and the existence of a validated, structure-specific inactive control. Reversine's activity profile is not replicated by simply selecting another Aurora A/B/C inhibitor because its effects on cellular plasticity and dedifferentiation are structurally tied to its specific 2,6-disubstitution pattern on the purine core . This is unequivocally demonstrated by the existence of retreversine, an analog where the 2- and 6-position substituents are interchanged; retreversine is completely inactive in the canonical myoblast dedifferentiation assay, even at concentrations 10-fold higher than the effective dose of reversine . Furthermore, the efficacy of reversine as an Mps1 inhibitor varies substantially depending on the specific cellular and mutational context; as shown in head-to-head comparisons with other Mps1 inhibitors (e.g., NMS-P715, AZ3146), simple substitution based on nominal kinase target alone would ignore critical differences in cell-line-specific potency that directly determine experimental outcomes [1].

Reversine (CAS 656820-32-5) Product-Specific Evidence Guide: Quantified Differentiation Versus Analogs and Alternatives


Reversine vs. Retreversine: Structural Specificity in Cellular Dedifferentiation

The dedifferentiation activity of reversine is strictly dependent on the precise arrangement of substituents on the purine core, as demonstrated by a direct comparison with its inactive structural analog, retreversine. Retreversine is chemically identical to reversine except for the interchange of the 2- and 6-position substituents on the purine ring . This minor structural change abolishes all activity in the C2C12 myoblast assay, the same model system used for reversine's initial discovery and characterization. This provides unequivocal evidence that the phenotypic effect is not a class-wide property of 2,6-disubstituted purines, but is exquisitely specific to the reversine scaffold.

Cellular reprogramming Dedifferentiation Myoblast biology Structure-activity relationship

Reversine vs. NMS-P715, AZ3146, Mps1-IN-3: Head-to-Head Mps1 Inhibition Potency Across Cancer Cell Lines

In a comprehensive head-to-head comparison of Mps1 inhibitors across multiple human cancer cell lines and their engineered drug-resistant mutants, reversine demonstrated superior potency against the parental HCT-116 colorectal cancer cell line compared to other clinically relevant Mps1 inhibitors [1]. The study quantified the median IC50 values for five Mps1 inhibitors—NMS-P715, AZ3146, Mps1-IN-3, MPI-0479605, and reversine—in HCT-116, DLD-1, and HeLa cells, as well as various Mps1 mutant sublines.

Cancer biology Spindle assembly checkpoint Mps1/TTK Kinase inhibitor profiling

Reversine vs. VX-680 (Tozasertib): Differential Cytotoxicity in Primary Human Leukemia vs. Healthy Donor Cells

A direct ex vivo comparison of reversine and the clinical-stage Aurora kinase inhibitor VX-680 (tozasertib) revealed a key differential feature with significant translational implications. While both compounds inhibit Aurora kinases and suppress colony formation in primary cells from acute myeloid leukemia (AML) patients, reversine exhibits significantly lower toxicity toward hematopoietic cells from healthy donors compared to VX-680 [1].

Acute myeloid leukemia (AML) Hematologic malignancies Therapeutic window Pan-Aurora kinase inhibition

Reversine as a Multi-Kinase Inhibitor: Dual Targeting of MEK1 and Nonmuscle Myosin II Heavy Chain

Reversine exhibits a unique polypharmacological profile characterized by nanomolar inhibition of two structurally and functionally distinct targets: MEK1 (a dual-specificity kinase in the MAPK/ERK pathway) and nonmuscle myosin II heavy chain (an ATP-dependent motor protein) . This dual inhibition profile differentiates reversine from selective MEK inhibitors (e.g., PD0325901, trametinib) or selective myosin II inhibitors (e.g., blebbistatin), as it engages both pathways simultaneously within a narrow concentration range.

Multi-kinase inhibition MEK1 Nonmuscle myosin II Osteosarcoma

Reversine Induces Myogenic Reprogramming of Primary Human and Murine Dermal Fibroblasts

Reversine treatment has been shown to confer myogenic competence to primary murine and human dermal fibroblasts, enabling these differentiated cells to acquire characteristics of skeletal muscle lineage both in vitro and, importantly, in vivo following transplantation into regenerating skeletal muscle [1]. This finding represents a unique property among small-molecule kinase inhibitors and is the first demonstration that a chemical compound can induce such plasticity changes in primary human fibroblasts.

Transdifferentiation Myogenesis Regenerative medicine Fibroblast reprogramming

Reversine Enhances Cellularization of Differentiated Myotubes in Combination with GSK-3 Inhibition

In a comparative study of small molecules that promote cellularization (a process associated with dedifferentiation) of differentiated myotubes, reversine demonstrated activity at a concentration two orders of magnitude lower than the GSK-3 inhibitor BIO (6-bromoindirubin-3'-oxime), a widely used canonical dedifferentiation agent [1]. This highlights reversine's potency advantage in this specific cellular context.

Myotube dedifferentiation GSK-3 BIO Cellularization Regeneration

Reversine (CAS 656820-32-5) Best-Fit Research and Preclinical Application Scenarios Based on Validated Evidence


Chemical Biology Studies of Cellular Dedifferentiation and Lineage Plasticity

Reversine is the gold-standard small-molecule tool for inducing dedifferentiation of lineage-committed cells, particularly in C2C12 myoblast and primary fibroblast models . The availability of retreversine as a validated, structurally matched negative control makes this compound uniquely suited for rigorous, well-controlled studies of cellular reprogramming. Researchers investigating the molecular mechanisms of cell fate conversion or screening for factors that enhance or suppress plasticity should procure both reversine and retreversine to definitively attribute observed phenotypic changes to the compound's specific on-target activity rather than nonspecific purine analog effects.

Colorectal Cancer Research: Functional Dissection of the Spindle Assembly Checkpoint

In HCT-116 colorectal cancer models, reversine demonstrates superior potency (IC50 = 138 nM) compared to other widely used Mps1 inhibitors, including NMS-P715 (171 nM) and AZ3146 (560 nM) [1]. This potency advantage makes reversine the inhibitor of choice for experiments requiring robust and reliable Mps1 inhibition in this specific cellular context, such as studies investigating mitotic checkpoint override, chromosomal instability, or synthetic lethality with other DNA-damaging agents. Its validated activity profile in both parental and Mps1-mutant HCT-116 sublines further supports its use in resistance mechanism studies.

Ex Vivo Studies of Aurora Kinase Inhibition in Primary Human Leukemia Samples

For hematologic malignancy researchers working with primary patient-derived AML cells, reversine offers a demonstrably wider ex vivo therapeutic window than the clinical-stage comparator VX-680 [2]. This reduced toxicity toward healthy donor hematopoietic cells minimizes confounding experimental variables and improves the interpretability of assays designed to assess leukemic stem cell function, clonogenic potential, or drug synergy. Investigators studying Aurora kinase biology in normal versus malignant hematopoiesis should preferentially select reversine for ex vivo experiments to preserve the viability and functional integrity of normal control cell populations.

Investigating the Crosstalk Between MAPK Signaling and Cytoskeletal Dynamics

The dual inhibition of MEK1 (IC50 = 8 nM) and nonmuscle myosin II heavy chain (IC50 = 10 nM) positions reversine as a unique pharmacological probe for dissecting the functional interaction between the MAPK/ERK signaling cascade and actomyosin contractility . Applications include studies of directed cell migration, tumor cell invasion, and the mechanical regulation of gene expression. In these contexts, reversine can be deployed as a single-agent perturbagen to simultaneously disable both pathways, enabling the identification of processes that require the integrated activity of MEK1 and nonmuscle myosin II, which would be obscured by the use of pathway-selective inhibitors alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reversine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.